ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate
Overview
Description
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate, also known as ethyl 2-oxocyclopentanecarboxylate, is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a cyclopentanone derivative with an ethyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like benzyl bromide in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Carbethoxycyclopentanone: Similar in structure but with different functional groups.
Ethyl 2-oxocyclopentanecarboxylate: Another name for ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate.
Cyclopentanone derivatives: Compounds with similar cyclopentanone cores but different substituents.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ethyl ester group allows for versatile chemical transformations, making it valuable in various synthetic and industrial processes .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-10(9(12)13-4-2)7-5-6-8(10)11/h3-7H2,1-2H3 |
InChI Key |
OHDZSMOOVOPGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1=O)C(=O)OCC |
Origin of Product |
United States |
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